molecular formula C26H50 B13938317 1,1-Di(4-methylcyclohexyl)dodecane CAS No. 55334-09-3

1,1-Di(4-methylcyclohexyl)dodecane

Cat. No.: B13938317
CAS No.: 55334-09-3
M. Wt: 362.7 g/mol
InChI Key: ARDIJKGJYOGVEO-UHFFFAOYSA-N
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Description

1,1-Di(4-methylcyclohexyl)dodecane is a hydrocarbon compound with the molecular formula C26H50. It is also known by other names such as Cyclohexane, 1,1’-dodecylidenebis[4-methyl-] and 1,1-bis(4-methylcyclohexyl)dodecane . This compound is characterized by its two 4-methylcyclohexyl groups attached to a dodecane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di(4-methylcyclohexyl)dodecane typically involves the reaction of 4-methylcyclohexyl derivatives with dodecane under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 4-methylcyclohexyl chloride reacts with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Di(4-methylcyclohexyl)dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine gas (Cl2), bromine (Br2), UV light

Major Products Formed

Scientific Research Applications

1,1-Di(4-methylcyclohexyl)dodecane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1-Di(4-methylcyclohexyl)dodecane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Di(4-methylcyclohexyl)hexane
  • 1,1-Di(4-methylcyclohexyl)octane
  • 1,1-Di(4-methylcyclohexyl)decane

Uniqueness

1,1-Di(4-methylcyclohexyl)dodecane is unique due to its longer dodecane backbone, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain length can influence its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

55334-09-3

Molecular Formula

C26H50

Molecular Weight

362.7 g/mol

IUPAC Name

1-methyl-4-[1-(4-methylcyclohexyl)dodecyl]cyclohexane

InChI

InChI=1S/C26H50/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h22-26H,4-21H2,1-3H3

InChI Key

ARDIJKGJYOGVEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C1CCC(CC1)C)C2CCC(CC2)C

Origin of Product

United States

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